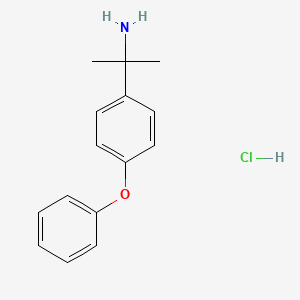
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate is an organoboron compound with the molecular formula C9H12BNO5 and a molecular weight of 225.01 g/mol . This compound is characterized by the presence of a boronate group attached to a 2-nitrophenyl ring and a 3-hydroxypropyl group. Organoboron compounds, including this compound, are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate typically involves the reaction of 2-nitrophenylboronic acid with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the boronic acid, forming the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronate group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amino derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate group to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The nitrophenyl group can also participate in electron transfer processes, influencing the reactivity of the compound .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity in Suzuki-Miyaura coupling.
4-Nitrophenylboronic acid: Contains a nitro group at the para position, affecting its electronic properties.
3-Hydroxypropylboronic acid: Lacks the nitrophenyl group, resulting in different reactivity and applications.
Uniqueness
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate is unique due to the combination of the 3-hydroxypropyl group and the 2-nitrophenyl group, which imparts distinct electronic and steric properties. This combination enhances its reactivity in certain chemical reactions and broadens its range of applications compared to simpler boronic acids .
特性
分子式 |
C9H12BNO5 |
|---|---|
分子量 |
225.01 g/mol |
IUPAC名 |
3-hydroxypropoxy-(2-nitrophenyl)borinic acid |
InChI |
InChI=1S/C9H12BNO5/c12-6-3-7-16-10(13)8-4-1-2-5-9(8)11(14)15/h1-2,4-5,12-13H,3,6-7H2 |
InChIキー |
XBZZWQDVWUDEQQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1[N+](=O)[O-])(O)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate](/img/structure/B13641706.png)

![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)


